Bifeprunox

Catalog No.
S583135
CAS No.
350992-10-8
M.F
C24H23N3O2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifeprunox

CAS Number

350992-10-8

Product Name

Bifeprunox

IUPAC Name

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)

InChI Key

CYGODHVAJQTCBG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Synonyms

bifeprunox, bifeprunox mesilate, DU-127090, DU127090

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Dual Inhibition in Pharmacology

Specific Scientific Field: Pharmacology

Summary of the Application: Bifeprunox is a partial D2 and serotonin 5-HT1A receptor agonist . It’s used as a dual inhibitor, a class of compounds that possess dual inhibitory activity. This approach is used to overcome problems associated with polypharmacy, such as medication non-compliance, adverse drug reactions, drug-drug interactions, and increased pill burden .

Methods of Application or Experimental Procedures: The use of Bifeprunox in this context is part of a broader pharmacological approach. The specific methods of application or experimental procedures would depend on the particular disease condition being treated .

Results or Outcomes: Bifeprunox shows average therapeutic efficacy but may offer safety advantages in terms of reduced risk of metabolic complications .

Treatment of Acute Exacerbation of Schizophrenia

Specific Scientific Field: Psychiatry

Summary of the Application: Bifeprunox has potential antipsychotic properties and has been evaluated for efficacy and safety in patients with an acute exacerbation of schizophrenia .

Methods of Application or Experimental Procedures: In a 6-week, double-blind, placebo-controlled study, patients were randomly assigned to once-daily treatment with bifeprunox .

Results or Outcomes: The study suggested that 20 mg of Bifeprunox may be efficacious in improving symptoms in patients with an acute exacerbation of schizophrenia. Bifeprunox appeared to be safe and well tolerated by patients in this 6-week study .

Dopamine D2 Receptor Agonist in Neurology

Specific Scientific Field: Neurology

Summary of the Application: Bifeprunox is a partial dopamine D2 receptor agonist, which means it can stimulate dopamine receptors in the brain . This property makes it potentially useful in the treatment of neurological disorders where dopamine function is impaired.

Methods of Application or Experimental Procedures: In a study, rats were injected once with Bifeprunox (0.8mg/kg, i.p.) . Five brain regions – the prefrontal cortex (PFC), nucleus accumbens (NAc), caudate putamen (CPu), ventral tegmental area (VTA) and substantia nigra (SN) were collected .

Bifeprunox is an atypical antipsychotic drug that exhibits a unique pharmacological profile characterized by mixed agonist and antagonist activity at various neurotransmitter receptors, particularly dopamine (D2, D3, D4) and serotonin (5-HT1A). It is chemically identified as 7-[4-({[1,1'-biphenyl]-3-yl}methyl)piperazin-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one, with a molecular formula of C24H23N3O2 and a molar mass of approximately 385.467 g/mol . Bifeprunox was developed primarily for the treatment of schizophrenia and has shown efficacy in clinical trials while maintaining a favorable side effect profile compared to other atypical antipsychotics .

Bifeprunox's mechanism of action centered around its interaction with dopamine and serotonin receptors in the brain. It functioned as a partial agonist at D2 dopamine receptors, meaning it could activate the receptor to a lesser extent compared to full agonists []. This partial agonism was believed to be responsible for its potential benefit of reducing psychotic symptoms without inducing severe extrapyramidal side effects []. Additionally, Bifeprunox also exhibited some agonistic activity at serotonin receptors, which might have contributed to its overall therapeutic effect [].

Typical for complex organic compounds. The synthesis involves multiple steps, including azidation and coupling reactions. The key reaction in its synthesis is the formation of the piperazine ring and its subsequent functionalization to introduce the biphenyl moiety. Specific reaction mechanisms are proprietary to the synthesis process but generally involve nucleophilic substitutions and cyclization reactions .

Bifeprunox acts primarily as a partial agonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors, which allows it to stabilize dopamine levels in the brain. This mechanism is crucial for alleviating both positive (hallucinations, delusions) and negative (social withdrawal, lack of motivation) symptoms of schizophrenia. Clinical studies have indicated that bifeprunox is effective in reducing symptoms with minimal side effects such as weight gain or hyperprolactinemia often associated with other antipsychotics .

The synthesis of bifeprunox has been optimized over time. A notable method involves a six-step synthetic route that includes:

  • Formation of the piperazine ring: This step involves the reaction of appropriate precursors under basic conditions.
  • Introduction of the biphenyl group: Achieved through coupling reactions with lithiated biphenyl derivatives.
  • Azidation: A critical step where the phenolic ether undergoes azidation to introduce reactive azide groups.
  • Cyclization: Formation of the benzoxazole ring through cyclization reactions.
  • Purification: The final product is purified using chromatographic techniques to yield pure bifeprunox.

This efficient synthesis showcases advancements in pharmaceutical chemistry aimed at reducing production costs and improving yield .

Bifeprunox has been primarily investigated for its application in treating schizophrenia and psychosis. Its unique receptor profile suggests potential use in managing other psychiatric disorders, including bipolar disorder and depression. Although it was under development for Parkinson's disease, further studies are needed to explore this application fully .

Interaction studies have shown that bifeprunox has a high affinity for serotonin 5-HT1A receptors and moderate affinity for dopamine D2 receptors. This dual action allows it to modulate neurotransmitter systems effectively without causing significant extrapyramidal symptoms typically associated with higher doses of dopamine antagonists . Additionally, studies indicate that bifeprunox does not significantly interact with other common medications used in psychiatric treatment, making it a potentially safer option for polypharmacy scenarios .

Bifeprunox shares similarities with several other atypical antipsychotics, particularly those that also act as partial agonists at dopamine receptors. Here are some comparable compounds:

CompoundMechanism of ActionUnique Features
AripiprazolePartial agonist at D2/D3 receptorsWell-established use; marketed globally
LurasidoneAntagonist at D2; partial agonist at 5-HTFavorable metabolic profile; used for bipolar disorder
BrexpiprazolePartial agonist at D2/5-HT1A receptorsNewer compound; lower incidence of side effects
CariprazinePartial agonist at D2/D3 receptorsUnique efficacy on negative symptoms

Bifeprunox is distinct due to its specific receptor binding profile and favorable side effect profile, particularly concerning weight gain and metabolic disturbances compared to traditional antipsychotics like clozapine or olanzapine .

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.17902698 g/mol

Monoisotopic Mass

385.17902698 g/mol

Heavy Atom Count

29

UNII

AP69E83Z79

Drug Indication

Bifeprunox is being evaluated for the treatment of schizophrenia, psychosis, and Parkinson's disease.

Mechanism of Action

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS).

Other CAS

350992-10-8

Wikipedia

Bifeprunox

Dates

Modify: 2023-08-15
Newman-Tancredi A, Cussac D, Depoortere R: Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics. Curr Opin Investig Drugs. 2007 Jul;8(7):539-54. [PMID:17659474]
Tadori Y, Kitagawa H, Forbes RA, McQuade RD, Stark A, Kikuchi T: Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. Eur J Pharmacol. 2007 Nov 28;574(2-3):103-11. Epub 2007 Aug 10. [PMID:17692841]

Explore Compound Types